Collagen proline hydroxylase inhibitor Collagen proline hydroxylase inhibitor Collagen proline hydroxylase inhibitor is a collagen proline hydroxylase inhibitor; useful for antifibroproliferative agents.
Brand Name: Vulcanchem
CAS No.: 223666-07-7
VCID: VC0003944
InChI: InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
SMILES: CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol

Collagen proline hydroxylase inhibitor

CAS No.: 223666-07-7

VCID: VC0003944

Molecular Formula: C18H18N4O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Collagen proline hydroxylase inhibitor - 223666-07-7

Description

Collagen proline hydroxylase inhibitors are compounds designed to inhibit the activity of collagen prolyl hydroxylases, enzymes crucial for the hydroxylation of proline residues in collagen. This process is essential for the stability and proper folding of collagen, a major component of the extracellular matrix in connective tissues. Inhibiting these enzymes can impact collagen synthesis and deposition, which is relevant in treating conditions like fibrotic diseases and cancer metastasis.

Mechanism of Action

Collagen prolyl hydroxylases belong to the family of alpha-ketoglutarate-dependent dioxygenases. They catalyze the conversion of proline residues to hydroxyproline in collagen, using alpha-ketoglutarate, iron(II), and oxygen as substrates, and ascorbate as a cofactor . Inhibitors of these enzymes typically act by competing with alpha-ketoglutarate or interfering with the iron(II) cofactor, thereby reducing the formation of hydroxyproline and affecting collagen stability and secretion .

Types of Inhibitors

Several types of compounds have been identified as inhibitors of collagen prolyl hydroxylases:

  • Alpha-Ketoglutarate Analogs: Compounds like DHB (2,3-dihydroxybenzoic acid) and its derivatives act as competitive inhibitors by mimicking alpha-ketoglutarate .

  • Metal Chelators: These can bind to the iron(II) cofactor, preventing enzyme activity .

  • Natural Products: Various natural compounds have been found to inhibit collagen prolyl hydroxylases, though their mechanisms may vary .

Fibrotic Diseases

Inhibiting collagen prolyl hydroxylases can reduce collagen deposition, which is beneficial in treating fibrotic diseases. For example, ethyl 3,4-dihydroxybenzoate has been shown to effectively inhibit prolyl hydroxylation in fibroblast cultures, suggesting potential as an antifibrotic agent .

Cancer Metastasis

Collagen prolyl hydroxylases play a role in cancer progression by affecting the extracellular matrix. In breast cancer, inhibiting these enzymes can decrease tumor collagen content and stiffness, impairing metastasis . DHB has been used to demonstrate this effect, showing reduced lung metastasis in mouse models .

Table 1: Examples of Collagen Proline Hydroxylase Inhibitors

InhibitorMechanism of ActionApplication
DHBAlpha-ketoglutarate analogCancer metastasis inhibition
Ethyl 3,4-dihydroxybenzoateCompetitive inhibitionFibrotic diseases
Metal ChelatorsIron(II) bindingPotential therapeutic use

Table 2: Effects of Inhibitors on Collagen Synthesis and Disease Models

Disease/ConditionInhibitor UsedEffects Observed
Fibrotic DiseasesEthyl 3,4-dihydroxybenzoateReduced collagen synthesis
Breast CancerDHBDecreased tumor collagen content and metastasis
CAS No. 223666-07-7
Product Name Collagen proline hydroxylase inhibitor
Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
IUPAC Name N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide
Standard InChI InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
Standard InChIKey XUARBCHSPWMKRC-UHFFFAOYSA-N
SMILES CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Canonical SMILES CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Synonyms N-ethyl-8-nitro-7-oxo-N-propyl-7,10-dihydro-1,10-phenanthroline-3-carboxamide
PubChem Compound 9928521
Last Modified Jul 15 2023

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